3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride
Description
Systematic Nomenclature and Structural Identification
The IUPAC name 3-(dimethylsulfamoyl)propane-1-sulfonyl chloride systematically describes its structure:
- Propane backbone : A three-carbon chain (C1–C3).
- Sulfonyl chloride group : Located at C1 (-sulfonyl chloride).
- Dimethylsulfamoyl group : A sulfonamide substituent (-SO$$2$$N(CH$$3$$)$$_2$$) at C3.
The molecular formula is C$$5$$H$${12}$$ClNO$$4$$S$$2$$ , with a molecular weight of 249.74 g/mol . Its structure features two electrophilic sulfonyl centers, enabling diverse reactivity (Figure 1).
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1018251-96-1 | , |
| Molecular Formula | C$$5$$H$${12}$$ClNO$$4$$S$$2$$ | |
| Molecular Weight | 249.74 g/mol | |
| Density | 1.5±0.1 g/cm$$^3$$ |
The compound’s synthesis typically involves sulfonation and chlorination steps, as seen in analogous sulfonyl chloride preparations.
Historical Development in Sulfonyl Chloride Chemistry
Sulfonyl chlorides emerged as critical reagents in the early 20th century, with foundational work on benzenesulfonyl chloride by I. G. Farbenindustrie. The development of 3-(dimethylsulfamoyl)propane-1-sulfonyl chloride reflects advancements in:
- Selective sulfonation : Modern methods employ controlled chlorination of sulfonic acids using reagents like thionyl chloride (SOCl$$2$$) or phosphorus pentachloride (PCl$$5$$).
- Functional group compatibility : The incorporation of a dimethylsulfamoyl group demonstrates progress in stabilizing reactive intermediates.
Notably, late-stage sulfonyl chloride synthesis techniques—such as oxidative deamination of sulfonamides—have expanded access to structurally complex derivatives like this compound.
Position Within Organosulfur Compound Classifications
This molecule belongs to two organosulfur subclasses (Figure 2):
- Sulfonyl chlorides : Characterized by the -SO$$_2$$Cl group, known for electrophilic reactivity in forming sulfonamides and sulfonate esters.
- Sulfonamides : The dimethylsulfamoyl group (-SO$$2$$N(CH$$3$$)$$_2$$) introduces hydrogen-bonding capacity and steric bulk.
Table 2: Classification Overview
Its dual functionality makes it a bis-electrophile , capable of sequential reactions at both sulfonyl centers. This distinguishes it from simpler analogs like methanesulfonyl chloride .
Properties
IUPAC Name |
3-(dimethylsulfamoyl)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO4S2/c1-7(2)13(10,11)5-3-4-12(6,8)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLFFNKDRNZGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride typically involves:
- Starting from propane-1-sulfonyl chloride or related sulfonyl chloride precursors.
- Introduction of the dimethylsulfamoyl group via reaction with dimethylamine or dimethylamino derivatives.
- Control of reaction conditions such as temperature, solvent, and atmosphere to optimize yield and purity.
Preparation of Propane-1-sulfonyl Chloride Intermediate
Propane-1-sulfonyl chloride is a key intermediate for the target compound. It can be prepared or used as a commercial reagent. Typical handling involves:
- Use of dry, inert solvents such as dichloromethane.
- Cooling (ice or water bath) to maintain reaction temperature around 0–20°C.
- Use of bases such as triethylamine or pyridine to neutralize HCl generated during sulfonylation.
- Slow addition of sulfonyl chloride reagent to amine substrates to control exothermicity.
Example experimental conditions from literature include:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | 0–20°C (cooling with ice/water bath) |
| Base | Triethylamine or pyridine |
| Reaction time | 1 to 14 hours |
| Atmosphere | Inert (nitrogen or argon) |
| Work-up | Washing with water, brine; drying over Na2SO4 or MgSO4; purification by column chromatography |
These conditions afford propane-1-sulfonyl chloride derivatives in good yields (typically 70–85%) with high purity.
Introduction of the Dimethylsulfamoyl Group
The dimethylsulfamoyl group can be introduced by reaction of propane-1-sulfonyl chloride with dimethylamine gas under controlled conditions. A patented method describes:
- Passing dimethylamine gas through a liquid sulfonyl chloride under dry, inert conditions.
- Maintaining reaction temperature between 10–20°C to control exothermicity.
- Stirring for several hours (e.g., 4 hours) to ensure complete reaction.
- Followed by air-distillation to remove volatiles and vacuum distillation to purify the product.
- The process avoids high temperature or high voltage conditions, enhancing safety and scalability.
Key data from this method include:
| Parameter | Condition |
|---|---|
| Sulfonyl chloride state | Liquid |
| Dimethylamine gas temperature | 10–20°C |
| Reaction temperature | Maintained below 30°C |
| Reaction time | 4 hours ventilation + stirring |
| Purification | Air-distillation (80–90°C), vacuum distillation |
| Yield | ~80% molar yield |
| Purity | >97% purity |
This method is suitable for large-scale production due to its safety, environmental friendliness, and cost-effectiveness.
Alternative Synthetic Routes and Notes
- Sulfonamide formation from amines and propane-1-sulfonyl chloride in presence of bases such as triethylamine or pyridine is a common approach.
- Reactions are typically carried out in dichloromethane or other inert solvents at room temperature or under cooling.
- Purification often involves aqueous work-up, drying, and chromatographic techniques.
- The reaction progress is monitored by TLC or LC-MS.
- The presence of catalysts like 4-dimethylaminopyridine (DMAP) can improve reaction rates and yields.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Sulfonylation with propane-1-sulfonyl chloride | Methyl 3-amino derivatives + triethylamine in CH2Cl2, 0–20°C, 1–14 h | 70–85 | High | Cooling and inert atmosphere required |
| Dimethylsulfamoyl introduction | Dimethylamine gas passed through liquid sulfonyl chloride, 10–20°C, 4 h, followed by distillation | ~80 | >97 | Large-scale suitable, safe, green method |
| Purification | Column chromatography, aqueous washes, drying agents | — | — | Ensures removal of impurities |
Research Findings and Considerations
- The use of dimethylamine gas instead of dimethylamine hydrochloride salt avoids generation of large amounts of hydrogen chloride gas, reducing environmental impact.
- The reaction in liquid phase sulfonyl chloride improves conversion efficiency of dimethylamine.
- Maintaining low temperature controls exothermicity and side reactions.
- Vacuum distillation after reaction ensures high purity of the sulfonyl chloride product.
- The described methods align with green chemistry principles, emphasizing safer reagents and milder conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfones.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(Dimethylsulfamoyl)propane-1-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane or chloroform
Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent moisture ingress.
Major Products
The major products formed from these reactions are sulfones, which are valuable intermediates in various chemical syntheses.
Scientific Research Applications
Synthesis of Sulfonamides
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of sulfonamide compounds. Sulfonamides are widely utilized in medicinal chemistry due to their antibacterial properties. The compound's ability to introduce the sulfonamide functional group makes it valuable in developing new antibiotics and antimicrobial agents .
Pharmaceutical Applications
The compound is particularly noted for its role in drug development:
- Antimicrobial Agents : Its derivatives have been explored for their efficacy against various bacterial strains, making them potential candidates for new antibiotic formulations.
- Anti-inflammatory Drugs : Some studies suggest that sulfonamide derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Agricultural Chemicals
In agriculture, 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is used in the synthesis of fungicides and herbicides, particularly those targeting resistant strains of pathogens:
- Cyazofamid Production : This compound is a precursor for cyazofamid, a fungicide effective against late blight and downy mildew in crops. It demonstrates a lower required dosage compared to traditional fungicides, enhancing its appeal in sustainable agriculture practices .
Organic Synthesis
The versatility of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride extends to various organic synthesis applications:
- Reagents for Chemical Reactions : It acts as a reagent in reactions involving nucleophiles, facilitating the formation of sulfonamide linkages in complex organic molecules .
- Intermediates for Fine Chemicals : This compound is used to create fine chemicals that serve as building blocks for more complex molecular architectures.
Case Study 1: Development of Antibiotic Compounds
A recent study focused on synthesizing novel sulfonamide antibiotics using 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride as an intermediate. The resulting compounds demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating potential for further development into clinically relevant drugs.
Case Study 2: Agricultural Application
Research conducted on the efficacy of cyazofamid derived from this compound revealed its effectiveness in controlling fungal diseases in tomato crops. The study highlighted its lower environmental impact compared to conventional fungicides, supporting its use in integrated pest management strategies.
Mechanism of Action
The mechanism by which 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl group, which can interact with various functional groups in target molecules. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify the structure and function of target molecules, leading to the formation of sulfones.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Structural and Functional Group Analysis
Key Compounds for Comparison
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride (CAS 1496484-90-2) Molecular formula: C₁₀H₁₂Cl₂O₃S (MW: 283.18 g/mol) Features: Aromatic phenoxy substituent, dual chloride groups. Applications: R&D in agrochemicals due to its chloro-methylphenoxy group .
3-Dimethylaminopropane-1-sulfonyl chloride (CAS 273380-48-6) Molecular formula: C₅H₁₂ClNO₂S (MW: 185.67 g/mol) Features: Dimethylamino group instead of dimethylsulfamoyl. Applications: Organic synthesis requiring nucleophilic intermediates .
Dimethylsulfamoyl chloride (CAS 13360-57-1) Molecular formula: C₂H₆ClNO₂S (MW: 143.59 g/mol) Features: Smaller, simpler structure with direct sulfamoyl-chloride bonding. Applications: Reactive intermediate in polymer chemistry .
Comparative Data Table
Reactivity and Stability Insights
- Steric Effects : The target compound’s dimethylsulfamoyl group introduces steric hindrance, reducing hydrolysis rates compared to smaller analogs like dimethylsulfamoyl chloride .
- Electronic Effects: The electron-withdrawing sulfamoyl group in the target compound stabilizes the sulfonyl chloride moiety, contrasting with the electron-donating dimethylamino group in CAS 273380-48-6, which may enhance nucleophilicity .
- Aromatic Influence: The phenoxy group in CAS 1496484-90-2 provides aromatic stability, making it less reactive toward nucleophiles but more thermally stable .
Biological Activity
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride, with the chemical formula CHClNOS and CAS number 1018251-96-1, is a sulfonyl chloride compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 249.7 g/mol |
| Structure | Chemical Structure |
| CAS Number | 1018251-96-1 |
The biological activity of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride primarily arises from its ability to interact with various biomolecules. The sulfonyl chloride group is known to undergo nucleophilic substitution reactions, making it a reactive electrophile that can modify proteins and other biomolecules. This reactivity allows it to potentially inhibit enzymes or disrupt protein-protein interactions.
Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor in various biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes through covalent modification, which can lead to altered metabolic pathways. For instance, in a study focusing on N-acylsulfonamide derivatives, compounds similar to 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride exhibited significant inhibitory activity against target enzymes involved in cancer pathways .
Case Studies
- Anticancer Activity : In a structure-activity relationship (SAR) study involving sulfonamide derivatives, compounds structurally related to 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride demonstrated promising activity against cancer cell lines. The modifications in the sulfonamide group were crucial for enhancing potency against specific cancer targets .
- Protein Interaction Studies : The interaction of this compound with human serum albumin (HSA) was investigated to understand its binding affinity and mechanism of action. The results indicated that the compound could effectively bind to HSA, suggesting potential implications in drug delivery systems .
Structure-Activity Relationships (SAR)
Research has shown that modifications in the sulfonamide moiety can significantly influence biological activity. A comparative analysis of various sulfonamide derivatives revealed that:
Q & A
Q. How is this compound utilized in materials science or polymer chemistry?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
